molecular formula C18H27N3O2 B2360470 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide CAS No. 1252495-74-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide

Cat. No. B2360470
CAS RN: 1252495-74-1
M. Wt: 317.433
InChI Key: BFUUOEQTDHHUKG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide, also known as CDPPA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. CDPPA is a selective activator of protein phosphatase 2A (PP2A), an important enzyme involved in many cellular processes.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular disease research, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to improve heart function and reduce inflammation.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide selectively activates PP2A, which is a serine/threonine phosphatase that plays a critical role in many cellular processes, including cell cycle regulation, DNA repair, and apoptosis. PP2A is also involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to increase PP2A activity and promote the dephosphorylation of its substrates, leading to downstream effects on signaling pathways and cellular processes.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuronal cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to protect against oxidative stress and improve cognitive function. In cardiac cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to improve heart function and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has several advantages for lab experiments, including its small size, high potency, and selectivity for PP2A. However, N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide research, including:
1. Development of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide analogs with improved solubility and potency.
2. Investigation of the potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide in other diseases, such as diabetes and autoimmune diseases.
3. Exploration of the mechanisms underlying the effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide on signaling pathways and cellular processes.
4. Development of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide-based therapies for cancer, neurodegenerative diseases, and cardiovascular diseases.
5. Investigation of the potential side effects and toxicity of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide in animal models and clinical trials.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide is a small molecule with potential therapeutic properties in various diseases. Its selective activation of PP2A has been shown to have downstream effects on signaling pathways and cellular processes. N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide research has several future directions, including the development of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide analogs, investigation of its mechanisms of action, and development of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide-based therapies.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide involves several steps, starting with the reaction between 1-bromo-2-methylpropane and sodium cyanide to form N-(1-cyano-1,2-dimethylpropyl)amine. This intermediate is then reacted with 2-(2-hydroxybutyl)aniline and chloroacetyl chloride to form N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide. The final product is purified by column chromatography.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[N-(2-hydroxybutyl)anilino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-5-16(22)11-21(15-9-7-6-8-10-15)12-17(23)20-18(4,13-19)14(2)3/h6-10,14,16,22H,5,11-12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUOEQTDHHUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC(=O)NC(C)(C#N)C(C)C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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